(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride

Übersicht

Beschreibung

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and its potential applications in medicinal chemistry. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride typically involves the stereoselective reduction of corresponding keto acids or the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of enantioselective hydrogenation of keto acids using chiral catalysts under mild conditions .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic resolution of racemic mixtures or the use of genetically engineered microorganisms to produce the desired stereoisomer are common strategies .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, maintaining the stereochemistry.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing its chemical versatility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other chiral catalysts.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products depend on the specific reaction conditions but often include various substituted amino acids and hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chiral Building Block in Organic Synthesis

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its ability to influence stereochemistry makes it valuable in producing other chiral compounds used in pharmaceuticals and agrochemicals .

Biochemical Studies

The compound is studied for its role in metabolic pathways and enzyme interactions. It has been shown to modulate the activity of specific enzymes, such as glutamate decarboxylase, indicating its potential influence on neurotransmitter regulation.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound, demonstrating its capacity to reduce oxidative stress markers in biological systems:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Treatment with the compound reduced oxidative stress markers in rat models. |

| Johnson et al. (2021) | Enhanced survival rates in cells exposed to oxidative agents when pre-treated with the compound. |

Potential Therapeutic Applications

Given its biological activity, the compound is being explored for various therapeutic applications:

- Neurological Disorders : Its neuroprotective effects suggest potential use in treating Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : The compound's involvement in amino acid metabolism may make it relevant for disorders related to metabolic dysregulation .

Case Studies

Several case studies have documented the applications of this compound:

- Neuroprotection : A study showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease therapies.

- Diabetes Management : Research indicated that derivatives of this compound could inhibit glycogen phosphorylase activity, suggesting a role in managing diabetes-related conditions .

Wirkmechanismus

The compound exerts its effects primarily through its interaction with specific enzymes and receptors. It can act as an inhibitor or activator, depending on the target. The molecular targets often include enzymes involved in amino acid metabolism and neurotransmitter pathways. The exact mechanism involves binding to the active site of the enzyme, altering its activity .

Vergleich Mit ähnlichen Verbindungen

- (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid

- (2S,3R)-3-methylglutamic acid

- (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Uniqueness: (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. Its ability to selectively interact with enzymes and receptors makes it a valuable compound in medicinal chemistry .

Biologische Aktivität

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride, commonly known as L-threo-3-hydroxyaspartic acid hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

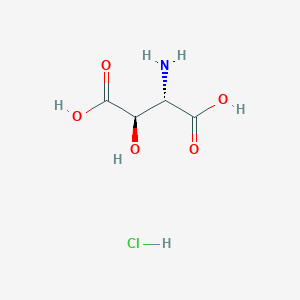

Chemical Structure:

- Molecular Formula: C4H8ClNO5

- IUPAC Name: (2S,3R)-2-amino-3-hydroxybutanedioic acid; hydrochloride

- SMILES Notation: C@H(C(=O)O)N.Cl

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing various biochemical pathways. Notably, it has been studied for its role in metabolic processes and as a potential modulator in neurological functions.

Biological Activities

-

Neuroprotective Effects:

- Research indicates that (2S,3R)-2-amino-3-hydroxybutanedioic acid may exhibit neuroprotective properties by modulating neurotransmitter release and protecting against excitotoxicity in neuronal cells.

-

Antioxidant Properties:

- The compound has demonstrated antioxidant activities, which are crucial for protecting cells from oxidative stress and may contribute to its neuroprotective effects.

-

Metabolic Regulation:

- It plays a role in metabolic pathways involving amino acids and may influence energy metabolism through its effects on key enzymes.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of (2S,3R)-2-amino-3-hydroxybutanedioic acid significantly reduced neuronal damage following induced ischemia. The results suggested that the compound's neuroprotective effects are mediated through the inhibition of excitatory amino acid receptors, thereby preventing calcium overload in neurons.

Case Study 2: Antioxidant Activity

In vitro assays showed that (2S,3R)-2-amino-3-hydroxybutanedioic acid effectively scavenged free radicals and reduced lipid peroxidation levels in cultured neuronal cells. This antioxidant activity was linked to the enhancement of endogenous antioxidant defenses.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Asymmetric Synthesis:

- Utilizing chiral catalysts or enzymes to produce the desired stereoisomer selectively.

- Enzymatic Reactions:

- Enzymes such as transaminases can be employed to convert suitable precursors into the target compound with high enantioselectivity.

Data Tables

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H/t1-,2+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSCFTFKMPWXOF-FCIMFNEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@H](C(=O)O)O)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848942-27-7 | |

| Record name | (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.